N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide
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Overview
Description
N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc oxide or cobalt oxide.
Coupling Reaction: The tetrazole derivative is then coupled with a benzamide derivative under suitable conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or other functional groups.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .
Scientific Research Applications
N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism . The tetrazole ring and trifluoromethoxy group play crucial roles in binding to the enzyme’s active site, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide: This compound has a similar structure but contains a mercapto group instead of a trifluoromethoxy group.
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: This compound features an isonicotinamide moiety instead of a benzamide moiety.
Uniqueness
N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability . These properties make it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H10F3N5O2 |
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Molecular Weight |
349.27 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C15H10F3N5O2/c16-15(17,18)25-13-6-4-10(5-7-13)14(24)20-11-2-1-3-12(8-11)23-9-19-21-22-23/h1-9H,(H,20,24) |
InChI Key |
JFWTZRBUVMWCLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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